molecular formula C7H4Br2FNO2 B12851956 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene

5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B12851956
M. Wt: 312.92 g/mol
InChI Key: FFUBHSYSKHWBLE-UHFFFAOYSA-N
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Description

5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-fluoro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in the development of new drugs.

    Medicine: Explored for its anticancer properties and as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins and DNA. These interactions can disrupt cellular processes and induce cell death, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique combination imparts distinct reactivity and potential bioactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

5-bromo-1-(bromomethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2

InChI Key

FFUBHSYSKHWBLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)Br

Origin of Product

United States

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